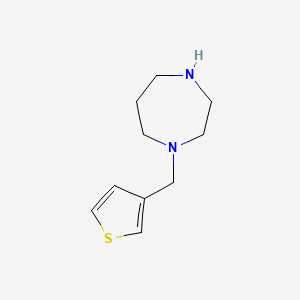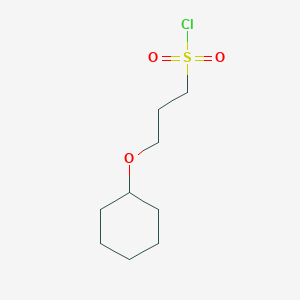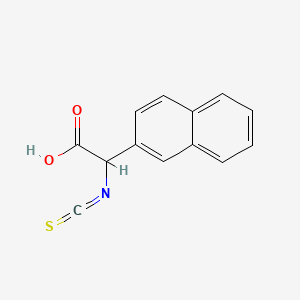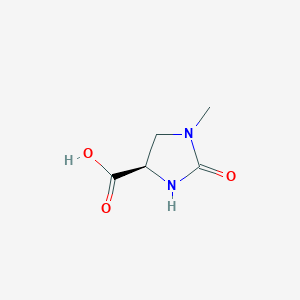![molecular formula C16H22Cl2N2 B13621922 N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a naphthalene ring attached to a piperidine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride typically involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different piperidine derivatives .
Applications De Recherche Scientifique
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies have shown that it can affect cell signaling, metabolic processes, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(naphthalen-1-yl)methyl]piperidin-4-amine dihydrochloride
- N-[(naphthalen-1-yl)methyl]piperidin-2-amine dihydrochloride
Uniqueness
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Propriétés
Formule moléculaire |
C16H22Cl2N2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
N-(naphthalen-1-ylmethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-18-15-8-4-10-17-12-15;;/h1-3,5-7,9,15,17-18H,4,8,10-12H2;2*1H |
Clé InChI |
AFVHLEYWLJXTFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)NCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)



![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)

